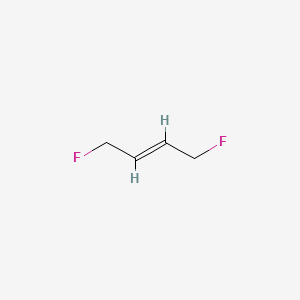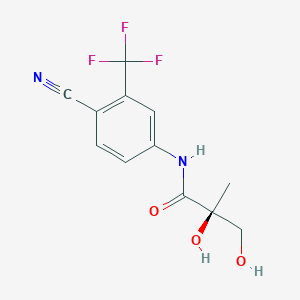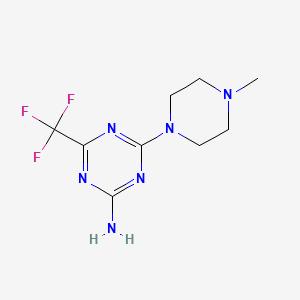
10-Demethoxy Nicergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Demethoxy Nicergoline is a derivative of nicergoline, an ergot alkaloid used primarily for its vasodilatory properties. This compound is known for its potential therapeutic applications, particularly in treating cognitive disorders and vascular conditions .
Métodos De Preparación
The synthesis of 10-Demethoxy Nicergoline involves several steps, starting from the basic ergoline structure. The synthetic route typically includes the esterification of ergoline-8-methanol with 5-bromo-3-pyridinecarboxylate under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using advanced techniques like chromatography for purification .
Análisis De Reacciones Químicas
10-Demethoxy Nicergoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are possible, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
10-Demethoxy Nicergoline has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 10-Demethoxy Nicergoline involves the inhibition of postsynaptic alpha-1 adrenoceptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effects of catecholamines like epinephrine and norepinephrine, leading to peripheral vasodilation . Additionally, it improves blood flow and oxygen utilization in the brain, which is beneficial for cognitive functions .
Comparación Con Compuestos Similares
10-Demethoxy Nicergoline is unique compared to other ergoline derivatives due to its specific molecular structure and pharmacological properties. Similar compounds include:
Nicergoline: The parent compound, used for similar therapeutic purposes but with different pharmacokinetic properties.
Ergotamine: Another ergot derivative, primarily used for treating migraines but associated with more severe side effects.
This compound stands out due to its improved safety profile and specific action on vascular smooth muscle, making it a valuable compound in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C23H24BrN3O2 |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
[(6aR,9R,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C23H24BrN3O2/c1-26-11-14(13-29-23(28)15-7-17(24)10-25-9-15)6-19-18-4-3-5-20-22(18)16(8-21(19)26)12-27(20)2/h3-5,7,9-10,12,14,19,21H,6,8,11,13H2,1-2H3/t14-,19-,21-/m1/s1 |
Clave InChI |
JSOSQCRIXCEVRN-YFZFPPMRSA-N |
SMILES isomérico |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)COC(=O)C5=CC(=CN=C5)Br |
SMILES canónico |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)COC(=O)C5=CC(=CN=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)



![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)





